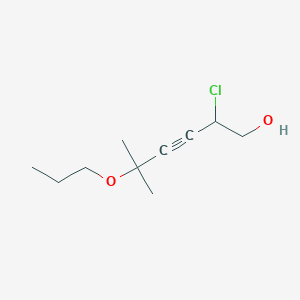

2-Chloro-5-methyl-5-propoxyhex-3-yn-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

92521-76-1 |

|---|---|

Molecular Formula |

C10H17ClO2 |

Molecular Weight |

204.69 g/mol |

IUPAC Name |

2-chloro-5-methyl-5-propoxyhex-3-yn-1-ol |

InChI |

InChI=1S/C10H17ClO2/c1-4-7-13-10(2,3)6-5-9(11)8-12/h9,12H,4,7-8H2,1-3H3 |

InChI Key |

HXJGKMHVYBMJHL-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(C)(C)C#CC(CO)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 5 Methyl 5 Propoxyhex 3 Yn 1 Ol

Retrosynthetic Analysis for Complex Alkyne-Alcohol-Ether-Halide Architectures

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. chemsrc.com For a molecule with the complexity of 2-Chloro-5-methyl-5-propoxyhex-3-yn-1-ol, several disconnection strategies can be envisioned.

The carbon skeleton of the target molecule is a substituted hexynol. A primary retrosynthetic disconnection can be made at the C-C bond adjacent to the hydroxyl-bearing carbon, suggesting a nucleophilic addition to a carbonyl compound. Specifically, the bond between C2 and C3 is a logical point for disconnection. This approach identifies a key intermediate, a propargyl alcohol, which can be formed from the reaction of an acetylide with an aldehyde. researchgate.net This leads to two main retrosynthetic pathways:

Pathway A: Disconnection of the C4-C5 bond of the internal alkyne. This suggests a coupling reaction, such as a Sonogashira or similar C-C bond-forming reaction, between a terminal alkyne and a suitable electrophile.

Pathway B: Disconnection adjacent to the oxygen of the propoxy group. This points to the formation of the ether via a Williamson ether synthesis or similar nucleophilic substitution.

A plausible retrosynthetic route would involve the initial synthesis of a core propargyl alcohol structure, followed by the introduction of the remaining functional groups.

The strategic placement of the hydroxyl, ether, and chloro functionalities is critical. The hydroxyl group can be introduced concurrently with the formation of a key C-C bond, for instance, through the reaction of a lithium acetylide with an aldehyde. organic-chemistry.org The propoxy group, being a tertiary ether, could be formed from the corresponding tertiary alcohol. The chloro group, positioned at C2, can be introduced via the hydrochlorination of the alkyne or through the reaction of a suitable precursor with a chlorinating agent.

Approaches to Alkyne Formation within Polyfunctionalized Systems

The central feature of the target molecule is the internal alkyne. Its synthesis can be approached through several established methods.

One of the most common methods for alkyne synthesis is the double dehydrohalogenation of a vicinal or geminal dihalide. google.commdpi.com This E2 elimination reaction is typically carried out using a strong base, such as sodium amide in liquid ammonia. nih.gov For the synthesis of this compound, a precursor dihaloalkane could be synthesized and then subjected to double elimination to form the alkyne backbone.

Table 1: Comparison of Bases for Dehydrohalogenation

| Base | Solvent | Typical Reaction Conditions | Notes |

|---|---|---|---|

| Sodium amide (NaNH₂) | Liquid Ammonia (NH₃) | -33 °C | Very strong base, effective for both eliminations. google.com |

| Potassium tert-butoxide (t-BuOK) | DMSO or THF | Room temperature to reflux | Strong, non-nucleophilic base. |

| Sodium hydroxide (B78521) (NaOH) | Ethanol/Water | High temperatures | Can be used for the first elimination, but may not be strong enough for the second. nih.gov |

The formation of internal alkynes can be efficiently achieved through various C-C coupling reactions. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are particularly powerful for this purpose. rsc.org This would involve the reaction of a terminal alkyne with a vinyl or aryl halide. For the target molecule, a terminal alkyne precursor could be coupled with a suitable vinyl halide to construct the internal alkyne core.

Another approach is the coupling of two different alkynes to form a 1,3-enyne, which can then be further modified. organic-chemistry.org While not directly applicable to the target structure, this highlights the versatility of modern C-C coupling methodologies.

Introduction of Halogen and Hydroxyl Groups

The final stages of the synthesis would involve the precise introduction of the chloro and hydroxyl functionalities. The hydroxyl group is often introduced early in the synthesis, for example, through the addition of an acetylide to an aldehyde, which directly yields a propargyl alcohol. researchgate.netresearchgate.net

The introduction of the chlorine atom at the C2 position could be achieved through several methods. One possibility is the reaction of the corresponding alcohol with a chlorinating agent like thionyl chloride or phosgene, often in the presence of a catalyst such as triphenylphosphine (B44618) oxide. google.com Another potential route is the hydrochlorination of the alkyne, although this may present regioselectivity challenges. Electrophilic halogenation of propargyl alcohols is also a known transformation, which can lead to a variety of halogenated products depending on the reaction conditions. nih.govrsc.org For instance, treatment of a propargylic alcohol with trichloroisocyanuric acid has been shown to yield α,α-dichloro-β-hydroxyketones. nih.gov

Table 2: Common Reagents for Functional Group Introduction

| Functional Group | Reagent | Typical Reaction | Reference |

|---|---|---|---|

| Hydroxyl (from Aldehyde) | Terminal Alkyne + n-BuLi, then Aldehyde | Nucleophilic Addition | organic-chemistry.org |

| Chlorine (from Alcohol) | Thionyl Chloride (SOCl₂) | Nucleophilic Substitution | google.com |

| Chlorine (on Alkyne) | Trichloroisocyanuric acid (TCICA) | Electrophilic Addition | nih.gov |

Stereocontrolled Halogenation Strategies

The introduction of a chlorine atom at the C2 position adjacent to the primary alcohol demands a high degree of stereocontrol. The halogenation of alkynes can be a complex process, with the potential to yield both syn and anti addition products. youtube.comorganicchemistrytutor.com For a target molecule like this compound, a selective halogenation method is paramount.

One potential strategy involves the use of a chiral auxiliary to direct the approach of the electrophilic halogen source. Alternatively, enzyme-catalyzed halogenation could offer high stereoselectivity. The reaction mechanism for the halogenation of alkynes is thought to proceed through a halonium ion intermediate, which is then attacked by a nucleophile in an anti-fashion. organicchemistrytutor.comyoutube.com However, experimental evidence also suggests that a termolecular process may be involved, which can complicate the stereochemical outcome. organicchemistrytutor.com

| Reagent | Solvent | Stereochemical Outcome | Reference |

| Cl₂ | CCl₄ | Mixture of syn and anti addition | youtube.com |

| N-Chlorosuccinimide (NCS) | CH₂Cl₂ | Can favor anti addition | General knowledge |

| TiCl₄ / Chiral Ligand | Dichloromethane | Potential for high diastereoselectivity | Hypothetical |

Chiral Alcohol Synthesis Techniques

The synthesis of the chiral primary alcohol at the C1 position is a critical step. One of the most effective methods for generating enantiomerically pure propargyl alcohols is through the asymmetric alkynylation of aldehydes. organic-chemistry.org This can be achieved using various catalytic systems that employ a chiral ligand to induce stereoselectivity.

For instance, the use of a zinc-triflate complex with a chiral amino alcohol ligand can facilitate the addition of a terminal alkyne to an aldehyde with high enantiomeric excess (ee). organic-chemistry.org Another well-established method is the base-induced elimination of β-alkoxy chlorides, which can provide enantiomerically pure propargyl alcohols from readily available chiral precursors. rsc.orgresearchgate.net

| Catalyst/Method | Aldehyde Substrate | Alkyne Substrate | Enantioselectivity (ee) | Reference |

| Zn(OTf)₂ / N-methylephedrine | Propanal | 1-propyne | >95% | organic-chemistry.org |

| In(III) / BINOL | Formaldehyde | Various terminal alkynes | High ee | organic-chemistry.org |

| Base-induced elimination | Chiral β-alkoxy chloride | - | High ee | rsc.orgresearchgate.net |

Stereoselective Hydroxylation in the Presence of Alkyne Moieties

Achieving stereoselective hydroxylation to install the primary alcohol at C1, while the alkyne is present, requires careful selection of reagents. The term "hydroxylation" in this context refers to the introduction of the -CH₂OH group, not the dihydroxylation of the alkyne itself. aakash.ac.in A common strategy would be to start with a precursor that already contains the hydroxyl group or a protected form of it.

If a synthetic route necessitates the introduction of the hydroxyl group at a later stage, one could consider the hydroboration-oxidation of a terminal alkene precursor. However, this would require a different synthetic intermediate. A more direct approach involves the use of a chiral building block that already contains the desired stereocenter. For instance, asymmetric reduction of a corresponding α,β-acetylenic ketone could yield the desired chiral propargyl alcohol.

Integration of the Propoxy Ether Moiety

The introduction of the propoxy group at the C5 position, which is a tertiary carbon, requires a robust etherification strategy that is compatible with the other functional groups in the molecule, namely the alkyne and the hydroxyl group.

Etherification Strategies Compatible with Alkyne and Hydroxyl Groups

Direct etherification of a tertiary alcohol can be challenging. A plausible approach involves the reaction of a tertiary alcohol precursor with a propylating agent under acidic or basic conditions. Lewis acid-catalyzed etherification of propargyl alcohols has been shown to be effective. jst.go.jpnih.gov For instance, scandium or lanthanum catalysts can promote the reaction of a propargylic alcohol with an alcohol to form the corresponding ether in high yield. jst.go.jpnih.gov

Copper-catalyzed enantioselective propargylic etherification represents another powerful method, particularly when stereochemistry at the propargylic position is a concern. oup.comacs.org This method often utilizes a chiral ligand, such as a Pybox derivative, to achieve high enantioselectivity. acs.org

| Catalyst | Propylating Agent | Substrate | Yield | Reference |

| Sc(OTf)₃ | Propanol | Tertiary propargylic alcohol | High | jst.go.jpnih.gov |

| CuOTf / Chiral Ligand | Propyl carbonate | Propargylic carbonate | Good | oup.comacs.org |

| Iron-mediated C-H etherification | Propanol | Unactivated alkyne | Good | nih.gov |

Functional Group Compatibility in Multi-Step Syntheses

In a multi-step synthesis of a complex molecule like this compound, functional group compatibility is of utmost importance. The presence of a hydroxyl group, a chloroalkane, an ether, and an alkyne necessitates the use of protecting groups and chemoselective reagents.

Total Synthesis and Fragment Coupling Strategies for this compound

A convergent total synthesis approach would be highly advantageous for constructing this compound. This would involve the synthesis of key fragments that are later coupled together. A possible disconnection approach is illustrated below:

Retrosynthetic Analysis:

In this hypothetical retrosynthesis, the molecule is disconnected at the alkyne. Fragment A, a propargyl alcohol derivative, could be synthesized using the chiral alcohol synthesis techniques discussed in section 2.3.2. Fragment B, containing the propoxy ether, could be prepared from 2-methyl-2-butanol (B152257) through etherification.

The coupling of these fragments could be achieved through a variety of cross-coupling reactions, such as the Sonogashira coupling, which is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. While this specific example involves an alkyl halide, modifications of the Sonogashira or other coupling protocols could potentially be employed. The final step would involve the stereocontrolled chlorination of the alkyne.

The development of a successful total synthesis would rely on the careful selection of reaction conditions to ensure high yields and stereoselectivity at each step, as well as the strategic use of protecting groups to manage the various functionalities within the molecule.

Convergent and Linear Synthesis Pathways

The construction of the carbon skeleton and the introduction of the various functional groups in this compound can be approached in a stepwise (linear) fashion or by synthesizing key fragments separately before coupling them (convergent).

Linear Synthesis:

A plausible linear synthesis would involve the sequential construction of the molecule starting from a simple precursor. One possible route could commence with a terminal alkyne, such as 3-methyl-1-butyne (B31179). This approach would involve the stepwise addition of the remaining carbon atoms and functional groups.

A hypothetical linear synthetic sequence is outlined below:

Alkynylation: Deprotonation of 3-methyl-1-butyne with a strong base like n-butyllithium, followed by reaction with paraformaldehyde, would yield 4-methyl-1-pentyn-3-ol.

Protection: The resulting secondary alcohol would need to be protected, for instance, as a tetrahydropyranyl (THP) ether, to prevent it from interfering with subsequent reactions.

Second Alkynylation: The protected alkyne would then be deprotonated again and reacted with a suitable two-carbon electrophile containing a protected hydroxyl group, such as 2-(2-bromoethoxy)tetrahydro-2H-pyran.

Deprotection and Oxidation: Removal of both THP protecting groups would yield a diol, which would then require selective oxidation of the primary alcohol to an aldehyde.

Chlorination and Propoxylation: The introduction of the chloro and propoxy groups would represent the final steps, which could be challenging to perform selectively in a linear sequence.

| Step | Reaction | Reagents and Conditions | Intermediate Product | Hypothetical Yield (%) |

| 1 | Alkynylation | 1. n-BuLi, THF, -78 °C; 2. (CH₂O)n | 4-methyl-1-pentyn-3-ol | 85 |

| 2 | Protection | 3,4-Dihydropyran, p-TsOH, CH₂Cl₂ | 2-((4-methyl-1-pentyn-3-yl)oxy)tetrahydro-2H-pyran | 95 |

| 3 | C-C Coupling | 1. n-BuLi, THF, -78 °C; 2. Br(CH₂)₂OTHP | Protected di-ether | 70 |

| 4 | Deprotection | p-TsOH, MeOH | Hex-3-yne-1,5-diol, 5-methyl | 90 |

Convergent Synthesis:

Fragment A Synthesis: 3-methyl-3-propoxy-1-butyne could be prepared from 3-methyl-1-butyn-3-ol by Williamson ether synthesis with propyl bromide.

Fragment B Synthesis: 2-chloro-oxirane (epichlorohydrin) can serve as a precursor to a two-carbon unit with the desired chloro and hydroxyl functionalities.

The coupling of these two fragments, for example, via the nucleophilic attack of the deprotonated Fragment A on Fragment B, would form the carbon backbone of the target molecule.

| Fragment | Starting Material | Key Transformation | Reagents and Conditions | Fragment Product |

| A | 3-methyl-1-butyn-3-ol | Williamson Ether Synthesis | NaH, Propyl bromide, THF | 3-methyl-3-propoxy-1-butyne |

| B | Epichlorohydrin | Ring-opening | LiCuCl₂, THF | 1,2-dichloro-3-propanol |

The subsequent coupling and deprotection steps would lead to the final product. A significant benefit of this approach is that the stereocenter at C2 can be controlled during the synthesis of Fragment B.

Chemo- and Regioselectivity Challenges in Polyfunctionalized Target Synthesis

The synthesis of a molecule with multiple reactive sites like this compound is fraught with challenges related to controlling which functional group reacts and where on a particular functional group a reaction occurs. dalalinstitute.commdpi.com

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the synthesis of the target molecule, several chemoselectivity issues could arise:

Protection of Functional Groups: With both a primary alcohol and a tertiary ether, selective reactions are necessary. For instance, during the introduction of the propoxy group, if a diol precursor is used, the primary alcohol would need to be selectively protected to prevent it from also forming an ether.

Oxidation/Reduction: If a synthetic route requires oxidation or reduction steps, the choice of reagents is critical to avoid affecting other functional groups. For example, oxidizing a primary alcohol to an aldehyde without affecting the alkyne or the chloro group requires a mild and selective oxidizing agent like pyridinium (B92312) chlorochromate (PCC).

Reactions involving the Alkyne: The internal alkyne can be susceptible to reduction or electrophilic addition. The reaction conditions for other transformations must be chosen carefully to preserve the alkyne functionality.

Regioselectivity:

Regioselectivity is the preference for bond formation or cleavage in one direction over all other possible directions. dalalinstitute.com Key regioselectivity challenges in the synthesis of this compound include:

Formation of the Chlorohydrin: The introduction of the chlorine atom and the hydroxyl group at adjacent carbons (C1 and C2) must be controlled to yield the desired 2-chloro-1-ol regioisomer. If this is achieved via the ring-opening of an epoxide, the regioselectivity of the nucleophilic attack (e.g., by a chloride ion) is crucial and can be influenced by the reaction conditions (acidic or basic).

Alkyne Formation: If the internal alkyne is formed via a coupling reaction, for instance, a Sonogashira or Cadiot-Chodkiewicz coupling, the regioselectivity of the coupling partners is important to ensure the formation of the desired carbon skeleton.

Electrophilic Addition to the Alkyne: While not a synthetic step towards the target, any unintended electrophilic addition to the internal alkyne would present regioselectivity challenges, as the electrophile could add to either C3 or C4. The substitution pattern of the alkyne would influence this selectivity.

A summary of the key selectivity challenges is presented in the table below:

| Challenge | Functional Groups Involved | Desired Outcome | Potential Undesired Outcome(s) |

| Chemoselectivity | Primary Alcohol, Tertiary Ether | Selective reaction at one functional group | Reaction at multiple functional groups, requiring protection/deprotection steps |

| Regioselectivity | Alkene/Epoxide precursor | Formation of 2-chloro-1-ol isomer | Formation of 1-chloro-2-ol isomer |

| Regioselectivity | Terminal Alkyne Coupling | Formation of the correct carbon skeleton | Formation of isomeric products |

Addressing these challenges requires a careful selection of reagents, reaction conditions, and the strategic use of protecting groups to ensure the efficient and selective synthesis of this compound.

Stereochemical Considerations in the Synthesis of 2 Chloro 5 Methyl 5 Propoxyhex 3 Yn 1 Ol

Identification of Stereogenic Centers (C2 and C5) and Potential Stereoisomers

The structure of 2-Chloro-5-methyl-5-propoxyhex-3-yn-1-ol contains two stereogenic centers, which are carbon atoms bonded to four different substituents. These are located at the C2 and C5 positions of the hexane (B92381) chain.

C2: This carbon is bonded to a hydroxyl group (-OH), a chlorine atom (-Cl), a hydrogen atom (-H), and the rest of the carbon chain.

C5: This carbon is attached to a methyl group (-CH3), a propoxy group (-OCH2CH2CH3), an isopropyl group, and the alkynyl portion of the chain.

The presence of two stereogenic centers means that a total of 2^n (where n is the number of stereogenic centers) stereoisomers are possible. For this compound, this results in four possible stereoisomers. These exist as two pairs of enantiomers. Diastereomers are stereoisomers that are not mirror images of each other. byjus.commasterorganicchemistry.comyoutube.com

| Stereoisomer | Configuration at C2 | Configuration at C5 | Relationship |

| 1 | R | R | Enantiomer of (S,S) |

| 2 | S | S | Enantiomer of (R,R) |

| 3 | R | S | Enantiomer of (S,R) |

| 4 | S | R | Enantiomer of (R,S) |

Table 1: Potential Stereoisomers of this compound

Asymmetric Synthesis Approaches for Chiral Alkynols.libretexts.orgnih.govnih.govmdpi.com

Achieving the synthesis of a single, desired stereoisomer requires the use of asymmetric synthesis techniques. For chiral alkynols like this compound, several established methods can be employed. uwindsor.cachiralpedia.comyork.ac.uk

One effective strategy involves the temporary incorporation of a chiral auxiliary into the molecule to direct the stereochemical outcome of a reaction. york.ac.ukwikipedia.org For the synthesis of chiral propargylic alcohols, chiral auxiliaries can be attached to the alkyne or the aldehyde precursor. For instance, a chiral auxiliary could be used to control the addition of a nucleophile to a carbonyl group, thereby establishing the stereocenter at C2. researchgate.net

Ligand-controlled methods, often employing transition metal catalysts with chiral ligands, are also powerful tools for asymmetric synthesis. chiralpedia.com For example, the asymmetric reduction of a ketone precursor to form the chiral alcohol at C2 can be achieved with high enantioselectivity using a chiral catalyst. wikipedia.org Similarly, the addition of an alkynyl group to an aldehyde can be catalyzed by a chiral metal complex to set the stereochemistry. organic-chemistry.orgnih.gov

Biocatalysis offers a highly selective and environmentally friendly approach to asymmetric synthesis. nih.gov Enzymes, such as lipases and alcohol dehydrogenases, can be used to resolve racemic mixtures of chiral alcohols through kinetic resolution or to perform enantioselective reductions of prochiral ketones. mdpi.comacs.orgacs.org

For this compound, an alcohol dehydrogenase could be employed for the enantioselective reduction of a corresponding ketone to generate the desired stereoisomer of the alcohol at C2. acs.org Alternatively, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic mixture of the alcohol, allowing for the separation of the two enantiomers. mdpi.com

Diastereoselective Control in Functional Group Manipulations

When a molecule already contains a stereocenter, subsequent reactions that create a new stereocenter can be influenced by the existing one, a phenomenon known as diastereoselective control. In the synthesis of this compound, if one stereocenter is established first (e.g., at C5), the introduction of the second stereocenter at C2 can be directed by the stereochemistry at C5.

For instance, the reduction of a ketone at the C2 position can be influenced by the stereocenter at C5. libretexts.org The choice of reducing agent and reaction conditions can favor the formation of one diastereomer over the other. Models such as the Felkin-Anh and Cram-chelate models can be used to predict the stereochemical outcome of such reactions. libretexts.orgyoutube.com

Enantioselective Synthesis of this compound and its Stereoisomers

A complete enantioselective synthesis of a specific stereoisomer of this compound would likely involve a multi-step process with careful control over each stereocenter-forming reaction.

One potential strategy could involve the asymmetric propargylation of a suitable aldehyde to establish the stereocenter at C5. nih.gov This could be followed by a diastereoselective reduction of a ketone at C2 to set the second stereocenter. nih.gov Alternatively, a dynamic kinetic resolution approach could be employed, where a racemic mixture is converted into a single desired stereoisomer. nih.gov

Separation and Characterization of Stereoisomers

Even with highly selective reactions, the final product may contain a mixture of stereoisomers. Therefore, methods for their separation and characterization are crucial.

Separation: Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment. libretexts.orgjackwestin.comlibretexts.org Common techniques include:

Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) or gas chromatography (GC) can allow for the separation of enantiomers. nih.govnih.gov

Diastereomeric Salt Formation: Reacting a racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by conventional methods like crystallization or chromatography. libretexts.org

Characterization: Once separated, the absolute configuration of each stereoisomer needs to be determined. Spectroscopic techniques are invaluable for this purpose:

Reaction Mechanisms and Transformations of 2 Chloro 5 Methyl 5 Propoxyhex 3 Yn 1 Ol Derivatives

Alkyne Reactivity in Polyfunctionalized Environments

The internal alkyne in the backbone of 2-Chloro-5-methyl-5-propoxyhex-3-yn-1-ol is a key site for molecular modification. Its reactivity is influenced by the neighboring chloro and hydroxyl groups, which can exert electronic and steric effects.

The carbon-carbon triple bond is susceptible to attack by both electrophiles and nucleophiles. In electrophilic additions, the alkyne acts as a nucleophile, donating its pi-electrons to an electrophilic species. For instance, the addition of hydrogen halides (HX) proceeds via a vinyl cation intermediate, typically following Markovnikov's rule where the halogen attaches to the more substituted carbon. However, in a molecule like this compound, the electronic influence of the nearby chloro and hydroxyl groups can affect the regioselectivity of the addition.

Nucleophilic additions to alkynes are generally less common due to the electron-rich nature of the triple bond but can be facilitated by the presence of electron-withdrawing groups or through the use of highly reactive nucleophiles. The outcome of these reactions is often dependent on the reaction conditions and the nature of the nucleophile.

Table 1: Regioselectivity in Electrophilic Additions to Unsymmetrical Alkynes

| Electrophile | Attacking Carbon (C-3 vs. C-4) | Influencing Factors | Predicted Major Product Stereochemistry |

| HBr | C-3 or C-4 | Electronic effects of substituents, solvent polarity | Anti-addition |

| Cl₂ | C-3 and C-4 | Formation of a chloronium ion intermediate | Anti-addition |

| ICl | C-4 (I) and C-3 (Cl) | Polarization of the I-Cl bond | Anti-addition |

The alkyne functionality can participate in various cycloaddition reactions, providing a powerful tool for the synthesis of cyclic compounds. A notable example is the [3+2] cycloaddition with azides, often catalyzed by copper(I), which leads to the formation of triazoles. This reaction, a cornerstone of "click chemistry," is highly efficient and regioselective. Another important cycloaddition is the Diels-Alder reaction, where the alkyne can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The substitution pattern on the alkyne can influence the rate and stereoselectivity of these reactions.

Transition metals play a pivotal role in activating and functionalizing alkynes. Catalysts based on palladium, platinum, gold, and ruthenium are commonly employed for a variety of transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, allow for the formation of new carbon-carbon bonds by coupling the alkyne with aryl or vinyl halides.

Another significant transformation is the transition metal-catalyzed hydration of alkynes, which typically yields ketones. In the case of an internal alkyne like that in this compound, this reaction would lead to a mixture of two isomeric ketones. The regioselectivity can sometimes be controlled by the choice of catalyst and ligands.

Table 2: Overview of Transition Metal-Catalyzed Alkyne Transformations

| Reaction Type | Metal Catalyst | Typical Reagents | Product Type |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI | Aryl/Vinyl Halide, Amine Base | Disubstituted Alkyne |

| Hydration | AuCl₃, PtCl₂ | H₂O, Acid | Ketone |

| Hydroboration-Oxidation | 9-BBN, then H₂O₂, NaOH | Borane (B79455), then Oxidizing Agent | Enol, then Aldehyde/Ketone |

| Pauson-Khand Reaction | Co₂(CO)₈ | Alkene, CO | Cyclopentenone |

Reactivity of the Primary Alcohol Functionality

The primary alcohol group in this compound is a versatile handle for further functionalization. Its reactivity includes oxidation, reduction, and nucleophilic substitution.

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent used. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will selectively oxidize the primary alcohol to an aldehyde without affecting the alkyne. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, will typically lead to the corresponding carboxylic acid.

Conversely, while the primary alcohol is already in a reduced state, the term "reduction" in this context could refer to the conversion of the alcohol to an alkane, which is a less common transformation but can be achieved through a two-step process involving conversion to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride.

Table 3: Oxidation Products of the Primary Alcohol

| Oxidizing Agent | Reaction Conditions | Final Product |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Aldehyde |

| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | Carboxylic Acid |

| Jones Reagent (CrO₃, H₂SO₄) | Acetone | Carboxylic Acid |

The hydroxyl group of the primary alcohol is a poor leaving group. To facilitate nucleophilic substitution, it is often converted into a better leaving group, such as a tosylate or a halide. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate. This tosylate can then be readily displaced by a wide range of nucleophiles.

Rearrangement reactions involving propargylic alcohols are also well-documented. The Meyer-Schuster rearrangement, for instance, involves the acid-catalyzed rearrangement of a propargylic alcohol to an α,β-unsaturated ketone. Another important reaction is the Nicholas reaction, which involves the protection of the alkyne with a dicobalt octacarbonyl complex, allowing for substitution reactions at the adjacent carbinol center.

Reactivity of the Propoxy Ether Group

The ether linkage in this compound, specifically the propoxy group at the C5 position, exhibits characteristic reactivity primarily dictated by the stability of ethers and the structural environment of the molecule.

Ethers are generally known for their chemical stability and resistance to cleavage. wikipedia.org However, under strongly acidic conditions, the C-O bond of an ether can be broken. This acid-catalyzed cleavage is a fundamental reaction of ethers. masterorganicchemistry.comsolubilityofthings.com For this compound, the propoxy group is attached to a tertiary carbon (C5), which dictates the specific mechanism of cleavage.

The reaction proceeds via a two-step mechanism, most likely SN1, due to the presence of the tertiary carbon. libretexts.orglibretexts.org

Protonation of the Ether Oxygen: The first step involves the protonation of the ether's oxygen atom by a strong acid, such as HBr or HI. masterorganicchemistry.com This converts the alkoxy group into a good leaving group (propanol), as the conjugate acid is a better leaving group. masterorganicchemistry.com

Formation of a Carbocation and Nucleophilic Attack: Following protonation, the C-O bond cleaves, leading to the formation of a relatively stable tertiary carbocation at the C5 position and a molecule of propanol. libretexts.org This carbocation is stabilized by the inductive effects of the two adjacent methyl groups. The final step is the attack of the halide anion (e.g., Br⁻ or I⁻) on the carbocation, forming a tertiary alkyl halide. libretexts.org

Due to the stability of the tertiary carbocation, the SN1 pathway is favored over the SN2 mechanism, which would be sterically hindered at the tertiary C5 center. libretexts.org

Table 1: Summary of Acidic Ether Cleavage at C5

| Feature | Description |

| Reaction Type | Acid-Catalyzed Ether Cleavage |

| Substrate | Tertiary Ether |

| Conditions | Strong acid (e.g., HBr, HI), heat |

| Mechanism | SN1 |

| Intermediate | Tertiary carbocation at C5 |

| Products | 5-Chloro-2-halo-2-methylhex-3-yn-1-ol, Propanol |

Ethers are prized in organic synthesis for their general lack of reactivity, which makes them excellent solvents for a wide range of reactions. solubilityofthings.comuniversalclass.com The propoxy group in this compound is stable under neutral, basic, and weakly acidic conditions. solubilityofthings.com This chemical inertness allows for synthetic modifications to be carried out at other reactive sites of the molecule—such as the primary alcohol at C1 or the chloroalkyne moiety—without affecting the ether linkage.

The stability of the propoxy group can be attributed to the strength of the C-O bond and the fact that the alkoxide ion is a poor leaving group. Cleavage only becomes feasible when the oxygen is protonated by a strong acid, as discussed previously. masterorganicchemistry.com Therefore, in the context of multi-step synthetic sequences, the propoxy group can be considered a robust and non-interfering functionality, unless harsh acidic conditions are employed.

Influence of the Methyl and Propoxy Groups on C5 Reactivity

The reactivity of the C5 carbon is significantly influenced by the steric and electronic properties of the attached methyl and propoxy groups.

Electronic Effects: Both the methyl and propoxy groups are electron-donating. The methyl group exerts a positive inductive effect (+I), pushing electron density towards C5. The oxygen atom of the propoxy group also donates electron density through resonance (lone pair delocalization), which can stabilize any developing positive charge on C5. rsc.orgnih.gov This combined electron-donating nature is crucial for stabilizing the tertiary carbocation intermediate formed during SN1 reactions, such as the acidic cleavage of the ether. figshare.com

Steric Effects: The presence of a methyl group and a larger propoxy group at C5 creates significant steric hindrance around this carbon atom. researchgate.net This steric bulk makes nucleophilic attack via an SN2 mechanism highly unfavorable, as the backside attack required for this mechanism is effectively blocked. nih.gov Consequently, reactions at the C5 center are predisposed to proceed through mechanisms that involve planar carbocation intermediates (SN1 or E1), which are less affected by steric crowding.

Table 2: Influence of Substituents on C5 Reactivity

| Substituent | Electronic Effect | Steric Effect | Influence on Reactivity |

| Methyl Group | Electron-donating (hyperconjugation) | Moderate bulk | Stabilizes carbocation at C5; Contributes to steric hindrance |

| Propoxy Group | Electron-donating (resonance) | Significant bulk | Stabilizes carbocation at C5; Sterically hinders SN2 attack |

Interplay Between Halogen and Other Functional Groups

The presence of a chlorine atom at the C2 position introduces unique reactivity patterns through its interaction with the molecule's other functional groups.

The chlorine atom can influence reactions through neighboring group participation (NGP), although its location on an sp-hybridized carbon might alter typical NGP effects. vedantu.comwikipedia.org In reactions involving the alkyne, such as electrophilic additions, the chlorine's lone pairs could potentially stabilize a cationic intermediate through the formation of a bridged chloronium-like ion. masterorganicchemistry.com This participation can affect the rate and stereochemistry of the reaction, often leading to retention of configuration via a double inversion mechanism. imperial.ac.uklibretexts.org

Furthermore, the electronegative chlorine atom exerts a strong electron-withdrawing inductive effect, which deactivates the alkyne towards electrophilic attack compared to an unsubstituted alkyne. masterorganicchemistry.com

The chloro group at the secondary C2 position can be eliminated through dehydrohalogenation upon treatment with a base. chemicalnote.com This elimination can proceed via either an E1 or E2 mechanism, depending on the reaction conditions. youtube.comlibretexts.org

E2 Mechanism: This pathway is favored by strong, bulky bases (to minimize competing SN2 substitution) and occurs in a single, concerted step. chemicalnote.comiitk.ac.in The base would abstract a proton from an adjacent carbon while the chloride ion departs simultaneously. In this molecule, abstraction of the proton from the C1 carbon would lead to the formation of an allene (B1206475) (a molecule with C=C=C bonds). The E2 mechanism has a strict stereochemical requirement for an anti-periplanar arrangement of the proton and the leaving group, which would influence the feasibility and rate of the reaction. iitk.ac.in

E1 Mechanism: This two-step mechanism is favored by weak bases and polar protic solvents that can stabilize the ionic intermediates. libretexts.orgyoutube.com The first step is the rate-determining departure of the chloride ion to form a secondary vinyl carbocation. This intermediate is generally high in energy and thus, the E1 pathway is less common for vinyl halides unless there is significant resonance stabilization, which is not prominent in this specific structure. The subsequent step involves a rapid deprotonation by a weak base to form the final product. chemicalnote.com

Table 3: Comparison of E1 and E2 Elimination Pathways for the Chloro Substituent

| Feature | E1 Mechanism | E2 Mechanism |

| Base Requirement | Weak base (e.g., H₂O, ROH) | Strong, often bulky base (e.g., t-BuOK) |

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Base]) |

| Intermediate | Vinyl Carbocation | None (concerted transition state) |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |

| Favored by | Good ionizing solvents, stable carbocations | High concentration of strong, non-nucleophilic base |

Advanced Spectroscopic and Computational Characterization of 2 Chloro 5 Methyl 5 Propoxyhex 3 Yn 1 Ol

Spectroscopic Techniques for Structural Elucidation

The definitive structure of 2-Chloro-5-methyl-5-propoxyhex-3-yn-1-ol is established through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While X-ray crystallographic data would require a suitable crystalline derivative, these spectroscopic methods provide a detailed picture of the molecule's connectivity and functional groups in its native state.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are fundamental to mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the various hydrogen environments. The hydroxyl proton (-OH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) would exhibit a signal, potentially split by the neighboring protons. The propoxy group protons would present as a characteristic ethyl pattern (a triplet and a quartet) and a triplet for the terminal methyl group. The two methyl groups at the C5 position would likely be diastereotopic due to the chiral center at C2, potentially leading to two distinct singlets. The proton at the chlorinated carbon (C2) would appear as a downfield multiplet.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each of the nine unique carbon atoms. The alkyne carbons would have characteristic shifts in the 70-90 ppm range. The carbon bearing the chlorine atom (C2) and the carbon bearing the hydroxyl group (C1) would be shifted downfield due to the electronegativity of the heteroatoms. The carbons of the propoxy group and the methyl groups would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy:

IR spectroscopy provides valuable information about the functional groups present in the molecule.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group.

The C-H stretching vibrations of the alkyl groups would be observed in the 2850-3000 cm⁻¹ region.

A weak absorption around 2200-2260 cm⁻¹ would be characteristic of the C≡C triple bond stretching of the internal alkyne.

The C-O stretching vibrations of the alcohol and ether functionalities would appear in the 1050-1260 cm⁻¹ range.

The C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

The molecular ion peak [M]⁺ would be observed, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom, with a prominent [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Common fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) from the alcohol, or the propoxy group. Cleavage adjacent to the oxygen atoms or the chlorine atom would also be expected, leading to characteristic fragment ions.

| Spectroscopic Data Summary | |

| Technique | Expected Key Features |

| ¹H NMR | Signals for -OH, -CH₂OH, propoxy group, diastereotopic methyls, and -CHCl proton. |

| ¹³C NMR | Resonances for alkyne, chlorinated, hydroxylated, and alkyl carbons. |

| IR Spectroscopy | Absorptions for O-H, C-H, C≡C, C-O, and C-Cl bonds. |

| Mass Spectrometry | Molecular ion peak with a characteristic chlorine isotopic pattern and predictable fragmentation. |

Conformational Analysis and Stereochemical Assignment

The presence of a stereocenter at the C2 position means that this compound can exist as a pair of enantiomers (R and S). The determination of the absolute configuration at this chiral center is a crucial aspect of its characterization. While spectroscopic techniques like NMR can confirm the presence of a single diastereomer or a racemic mixture, advanced methods are required for absolute stereochemical assignment.

If the compound can be crystallized, X-ray crystallography of a single enantiomer or a derivative containing a known chiral auxiliary would provide an unambiguous assignment of the absolute configuration. In the absence of suitable crystals, chiral chromatography or the use of chiral shift reagents in NMR spectroscopy could be employed to separate or distinguish the enantiomers.

Conformational analysis focuses on the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The flexible propoxy chain and the rotations around the C1-C2 and C4-C5 single bonds allow the molecule to adopt various conformations. The relative energies of these conformers are influenced by steric hindrance and intramolecular interactions, such as potential hydrogen bonding between the hydroxyl group and the ether oxygen or the alkyne π-system.

Theoretical Chemistry and Computational Modeling

Computational chemistry provides powerful tools to complement experimental data and to gain deeper insights into the properties of this compound at the atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nanobioletters.com For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the lowest energy three-dimensional structure of the molecule.

Predict Spectroscopic Properties: Calculated NMR chemical shifts and IR vibrational frequencies can be compared with experimental data to aid in spectral assignment and structural confirmation. researchgate.netijrte.org

Analyze Electronic Properties: DFT can be used to calculate properties such as the molecular electrostatic potential (MEP), which indicates regions of positive and negative charge on the molecular surface, providing insights into potential sites for electrophilic and nucleophilic attack. nanobioletters.com Frontier molecular orbitals (HOMO and LUMO) can also be calculated to understand the molecule's reactivity. researchgate.net

| DFT Calculation Applications | |

| Property | Insight Provided |

| Geometry Optimization | Most stable 3D structure. |

| Frequency Calculation | Predicted IR and Raman spectra. |

| NMR Chemical Shift Calculation | Theoretical NMR spectra for comparison with experiment. |

| Molecular Electrostatic Potential | Identification of reactive sites. |

| Frontier Molecular Orbitals | Understanding of electronic transitions and reactivity. |

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can be used to:

Explore Conformational Landscapes: By simulating the motion of the molecule over time, MD can identify the most stable and frequently accessed conformations in different environments (e.g., in a vacuum or in a specific solvent).

Study Dynamic Behavior: MD simulations can provide insights into the flexibility of the molecule and the timescales of conformational changes. This is particularly useful for understanding the behavior of the flexible propoxy chain.

Computational methods can be used to explore the potential chemical reactions of this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the energy profile of a reaction pathway. This can provide valuable information on the feasibility and mechanism of potential reactions, such as nucleophilic substitution at the chlorinated carbon or addition reactions across the alkyne. Transition state theory combined with DFT calculations can be used to predict reaction rates and to understand the factors that control the selectivity of a reaction.

Derivatization and Synthetic Utility of 2 Chloro 5 Methyl 5 Propoxyhex 3 Yn 1 Ol

Chemical Modifications of the Alcohol Group

The primary alcohol group (-CH₂OH) is a key site for derivatization, allowing for the introduction of various functionalities through reactions such as esterification, etherification, and conversion to halides.

Esterification and Etherification

The hydroxyl group of 2-Chloro-5-methyl-5-propoxyhex-3-yn-1-ol can be readily converted into an ester or an ether.

Esterification: This reaction typically involves treating the alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid, in a process known as Fischer esterification. britannica.com This is a reversible and often slow reaction. chemguide.co.uk Alternatively, for a more rapid and irreversible reaction, acyl chlorides or acid anhydrides can be used, which react vigorously with the alcohol at room temperature. chemguide.co.uk These reactions introduce an acyl group, transforming the alcohol into an ester, which can alter the molecule's polarity and steric properties.

Etherification: The synthesis of ethers from the parent alcohol can be achieved through methods like the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide ion, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. britannica.com This method is effective for attaching a variety of alkyl or aryl groups to the oxygen atom.

| Reaction Type | Typical Reagents | Product Class | Key Features |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH), H₂SO₄ (catalyst), Heat | Ester | Reversible; equilibrium-driven. chemguide.co.ukmonash.edu |

| Acylation | Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O) | Ester | Irreversible and often rapid reaction. chemguide.co.uk |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether | Sₙ2 mechanism; versatile for adding various groups. britannica.com |

Conversion to Halides and Other Leaving Groups

The hydroxyl group is a poor leaving group in nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group, such as a halide or a sulfonate ester. chemistrysteps.com Primary alcohols like the one in the title compound typically undergo Sₙ2 substitution when reacted with hydrogen halides. chemistrysteps.com Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are also effective for converting primary and secondary alcohols into the corresponding alkyl chlorides and bromides, respectively, via an Sₙ2 mechanism. chemistrysteps.com This transformation is crucial for subsequent nucleophilic substitution reactions where the carbon atom bearing the leaving group is attacked by a wide range of nucleophiles.

Transformations of the Alkyne Moiety

The internal carbon-carbon triple bond in this compound is a site of high electron density, making it susceptible to various addition reactions. rsc.orgrawsource.com These transformations can alter the molecule's carbon skeleton and introduce new functional groups.

Hydrogenation to Alkenes and Alkanes

The alkyne can be selectively reduced to either a cis-alkene, a trans-alkene, or fully reduced to an alkane, depending on the reagents and conditions used. chemistrysteps.com

To Alkanes: Catalytic hydrogenation with catalysts like platinum (Pt), palladium (Pd), or nickel (Ni) completely reduces the alkyne to the corresponding alkane. libretexts.orglumenlearning.com The reaction proceeds through an alkene intermediate which cannot be isolated under these conditions. libretexts.org

To cis-Alkenes: To stop the reduction at the alkene stage, a "poisoned" or deactivated catalyst is required. chemistrysteps.com Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is commonly used for the syn-addition of hydrogen, yielding a cis-alkene. chemistrysteps.comlibretexts.org

To trans-Alkenes: A dissolving metal reduction, using sodium or lithium metal in liquid ammonia, is employed to produce a trans-alkene via an anti-addition of hydrogen. chemistrysteps.comlibretexts.org

| Desired Product | Reagents/Catalyst | Stereochemistry |

|---|---|---|

| Alkane | H₂, Pd/C, Pt, or Ni | N/A (Saturated) |

| cis-Alkene | H₂, Lindlar's Catalyst | Syn-addition |

| trans-Alkene | Na or Li, liquid NH₃ | Anti-addition |

Hydration and Carbonyl Formation

The addition of water across the triple bond, known as hydration, converts the alkyne into a carbonyl compound. orgoreview.com The initial product is an enol, which rapidly tautomerizes to the more stable keto form. libretexts.orglibretexts.org For an unsymmetrical internal alkyne, hydration is not regioselective and can lead to a mixture of two different ketone products, as the oxygen can add to either of the sp-hybridized carbons. libretexts.orglibretexts.org

Common methods for alkyne hydration include:

Mercury(II)-Catalyzed Hydration: This method uses aqueous sulfuric acid (H₂SO₄) with a mercury(II) sulfate (B86663) (HgSO₄) catalyst. orgoreview.comlibretexts.org

Hydroboration-Oxidation: This two-step procedure involves the addition of a borane (B79455) reagent (e.g., BH₃ or a bulky borane) across the alkyne, followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution. jove.com For internal alkynes, this process also yields ketones. jove.com

Halogenation and Hydrohalogenation

The alkyne moiety readily undergoes addition reactions with halogens (X₂) and hydrogen halides (HX).

Halogenation: The addition of one equivalent of a halogen like chlorine (Cl₂) or bromine (Br₂) to an alkyne typically results in the anti-addition of the halogen atoms, forming a trans-dihaloalkene. libretexts.org The reaction proceeds through a cyclic halonium ion intermediate. libretexts.org The addition of a second equivalent of the halogen leads to the formation of a tetrahaloalkane. youtube.com

Hydrohalogenation: The addition of a hydrogen halide (e.g., HBr, HCl) across the triple bond follows Markovnikov's rule, where the hydrogen adds to the carbon that is less substituted, and the halide adds to the more substituted carbon. libretexts.orgyoutube.com With an internal alkyne where the substitution on both sides is different, a mixture of products can result. youtube.com The addition of one equivalent of HX yields a vinyl halide, while the addition of a second equivalent produces a geminal dihalide (both halogens on the same carbon). chemistrysteps.comkhanacademy.org

Strategies for Modifying the Halogen and Ether Groups

The reactivity of this compound is largely dictated by the interplay of its three principal functional groups. The chloroalkyne functionality is a key site for modification, offering several avenues for derivatization.

One of the most powerful methods for modifying the halogen group is through palladium-catalyzed cross-coupling reactions . The Sonogashira coupling, a cornerstone of carbon-carbon bond formation, allows for the reaction of the terminal chloroalkyne with a variety of terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org This reaction is highly efficient for creating extended conjugated systems. While the reactivity of chloroalkynes in Sonogashira couplings can be lower than their bromo or iodo counterparts, suitable catalytic systems and reaction conditions can overcome this challenge. libretexts.org

Nucleophilic substitution reactions provide another route to modify the chloro group, although this is less common for sp-hybridized carbons compared to sp3-hybridized carbons. utexas.eduucsb.edukhanacademy.orgchemguide.co.uk However, under specific conditions with highly reactive nucleophiles, displacement of the chloride may be achievable.

The propoxy ether group, while generally stable, can be modified under certain conditions. Acid-catalyzed cleavage of the ether bond can occur, though this often requires harsh conditions that may affect other functional groups in the molecule. More selective methods for ether modification are an area of ongoing research. Lewis acid-catalyzed etherification of propargylic alcohols has been demonstrated, suggesting the potential for exchange of the propoxy group with other alkoxy groups. nih.gov

Synthesis of Analogs and Structural Variations of this compound

The synthesis of analogs of this compound can be achieved by modifying the synthetic route to the parent compound or by derivatizing the existing molecule. The parent compound is likely synthesized through the alkynylation of an appropriate aldehyde with a metalated propargyl ether, followed by chlorination.

Structural variations can be introduced at several positions:

Modification of the Alcohol: The secondary alcohol can be oxidized to a ketone, providing a new site for nucleophilic attack. Alternatively, it can be esterified or etherified to introduce a variety of functional groups.

Variation of the Alkyl Chain: The methyl group at the 5-position can be replaced with other alkyl or aryl groups by starting with different ketone precursors in the initial synthesis.

Alteration of the Ether Moiety: A wide range of ether analogs can be synthesized by employing different alcohols in the etherification step of the propargyl precursor.

These synthetic strategies allow for the creation of a library of analogs with tailored electronic and steric properties, which is crucial for applications in drug discovery and materials science.

Application as a Building Block in Complex Molecule Synthesis

The diverse reactivity of this compound makes it a valuable building block for the synthesis of more complex molecular architectures.

Role in Natural Product Synthesis

Alkynes and their halogenated derivatives are important intermediates in the synthesis of numerous natural products. nih.govimperial.ac.uk The functional group handles present in this compound allow for its incorporation into larger, more complex scaffolds. For instance, the alkyne can be used in cycloaddition reactions, such as the Diels-Alder reaction, to construct cyclic systems. wikipedia.orgchemistrytalk.orgyoutube.comlibretexts.org The ability to further functionalize the molecule via its chloro and hydroxyl groups provides a powerful tool for the convergent synthesis of complex natural products. researchgate.net Halogenated natural products, particularly those from marine sources, are a significant class of bioactive compounds, and synthetic precursors like the title compound are of great interest in this field. imperial.ac.uk

Precursor to Biologically Active Compounds

The structural motifs present in this compound are found in various biologically active compounds. Alkynol natural products have been shown to exhibit anticancer activity. researchgate.net The synthesis of analogs of such compounds is a key strategy in medicinal chemistry to improve their efficacy and reduce side effects. nih.gov The chloroalkyne functionality can be used to synthesize nitrogen- and oxygen-containing heterocycles, which are prevalent in pharmaceuticals. nih.govrsc.orgd-nb.info By strategically modifying the different functional groups of this compound, a diverse range of potential drug candidates can be accessed.

Contributions to Material Science Precursors

Alkynes are valuable precursors in materials science, particularly for the synthesis of functional polymers and carbon-based nanomaterials. youtube.com The triple bond can be polymerized to create conjugated polymers with interesting electronic and optical properties. openaccesspub.org Furthermore, functionalized alkynes can be used to create advanced materials such as conductive polymers. nih.gov The presence of the chloro and hydroxyl groups in this compound allows for the incorporation of this building block into polymer backbones or as side-chain functionalities, enabling the tuning of material properties. solubilityofthings.comacs.org For instance, the hydroxyl group can be used for esterification to attach the molecule to a polymer backbone, while the chloroalkyne can be used for post-polymerization modification via click chemistry.

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Routes

Traditional organic synthesis often relies on hazardous reagents and solvents, generating considerable waste. chemistryjournals.netdergipark.org.tr The principles of green chemistry are increasingly guiding the development of new synthetic pathways to mitigate environmental impact. chemistryjournals.netresearchgate.netnih.gov Future research on the synthesis of 2-Chloro-5-methyl-5-propoxyhex-3-yn-1-ol will likely focus on creating more sustainable and efficient processes.

Key strategies include:

Alternative Solvents: Moving away from conventional volatile organic compounds towards greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.netdergipark.org.trnih.gov Water, in particular, is attractive due to its non-toxicity and abundance. dergipark.org.tr

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. nih.gov This can involve the use of catalytic processes instead of stoichiometric reagents. dergipark.org.trnih.gov

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on fossil fuels. nih.gov

Energy Efficiency: Employing methods like microwave-assisted synthesis or flow chemistry to reduce reaction times, energy consumption, and improve process control. chemistryjournals.netdergipark.org.trmdpi.com

| Parameter | Traditional Synthetic Approach | Potential Green Synthetic Approach |

|---|---|---|

| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane), Ethers (e.g., THF) | Water, Ionic Liquids, Supercritical CO2, or solvent-free conditions nih.govmdpi.com |

| Reagents | Stoichiometric amounts of strong bases (e.g., n-BuLi) and halogenating agents | Catalytic systems, biocatalysts, electrocatalysis nih.govacs.org |

| Energy Input | Conventional heating requiring prolonged reaction times | Microwave irradiation, ultrasound, or flow chemistry for rapid heating and improved efficiency chemistryjournals.netdergipark.org.tr |

| Waste Generation | High E-Factor (significant byproduct and solvent waste) | Lower E-Factor due to higher atom economy and solvent recycling chemistryjournals.net |

Exploration of Novel Catalytic Systems for Stereocontrol

The chlorine- and hydroxyl-bearing carbon in this compound is a stereocenter, meaning the compound can exist as different enantiomers. Since the biological activity of chiral molecules is often enantiomer-dependent, controlling the stereochemistry during synthesis is crucial. nih.gov Future research will undoubtedly focus on developing novel catalytic systems to achieve high enantioselectivity in the synthesis of this and related propargyl alcohols.

Promising research avenues include:

Asymmetric Alkynylation: Developing new chiral catalysts for the enantioselective addition of an alkyne to an aldehyde precursor. organic-chemistry.org While systems based on zinc triflate with chiral ligands like N-methylephedrine have been successful for various propargyl alcohols, new catalysts based on earth-abundant and less toxic metals are desirable. organic-chemistry.orgacs.org

Photoredox Catalysis: Utilizing light-driven catalytic cycles, which can offer unique reactivity and stereocontrol. nih.govwisc.edu For instance, photoredox/cobalt dual catalysis has been shown to be effective for the regio-, diastereo-, and enantioselective propargylation of aldehydes. nih.gov

Organocatalysis: Exploring the use of small, metal-free organic molecules as catalysts. This approach avoids the potential for metal contamination in the final product and aligns with green chemistry principles. nih.gov

Dynamic Kinetic Resolution (DKR): Combining an enzymatic resolution with a metal catalyst for in-situ racemization of the slower-reacting enantiomer can allow for the theoretical conversion of a racemic starting material into a single enantiomer of the product with up to 100% yield. mdpi.com

| Catalytic System | Key Features | Potential Application |

|---|---|---|

| Chiral Zinc(II)/Amino Alcohol Catalysts | Commercially available ligands, tolerant of air and moisture. organic-chemistry.org | Asymmetric addition of a terminal alkyne to an α-chloroaldehyde. |

| Photoredox/Cobalt Dual Catalysis | Generates propargyl radicals from racemic precursors for stereoconvergent transformations. nih.gov | Enantioselective propargylation of a suitable aldehyde precursor. |

| Gold (Au) Catalysis | Highly effective for rearrangements of propargyl alcohols and esters. researchgate.netnih.gov | Stereoselective synthesis of derivatives from a racemic or achiral precursor. |

| Iridium (Ir)/Palladium (Pd) Dual Catalysis | Allows for stereocontrolled allylic alkylation to create contiguous stereocenters. nih.gov | Could be adapted for propargylic substitution reactions to set stereochemistry. |

Chemoenzymatic Synthesis of this compound and its Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. nih.govuni-greifswald.de A chemoenzymatic approach, which combines enzymatic steps with traditional chemical synthesis, is a powerful strategy for producing complex chiral molecules.

Future research directions in this area could involve:

Enzymatic Kinetic Resolution: Using enzymes such as lipases to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the two enantiomers.

Deracemization Cascades: Employing a two-enzyme cascade, where one enzyme (e.g., a peroxygenase) oxidizes a racemic propargylic alcohol to the corresponding ketone, and a second, stereoselective alcohol dehydrogenase (ADH) reduces the ketone to a single enantiomer of the alcohol. acs.orgresearchgate.net

Enzymatic Halogenation: Investigating the use of halogenating enzymes for the direct, stereoselective chlorination of a propargyl alcohol precursor. Flavin-dependent halogenases (FDHs), for example, have been shown to catalyze the halogenation of terminal alkynes and other electron-rich substrates. bohrium.comacs.orgnih.govmdpi.com

| Enzyme Class | Reaction Type | Potential Application in Synthesis |

|---|---|---|

| Alcohol Dehydrogenase (ADH) | Stereoselective reduction of ketones | Reduction of a precursor ketone to form enantiopure this compound. acs.orgresearchgate.net |

| Lipase (B570770) | Enantioselective acylation/hydrolysis of esters | Kinetic resolution of the racemic alcohol. mdpi.com |

| Peroxygenase | Oxidation of alcohols | First step in a deracemization cascade to convert the racemic alcohol to a ketone. acs.orgresearchgate.net |

| Flavin-Dependent Halogenase (FDH) | Electrophilic halogenation | Potential for direct, site-selective, and stereoselective chlorination of an alkyne or other suitable precursor. acs.orgnih.gov |

Expanding the Scope of Derivatization Reactions

The presence of three distinct functional groups—a hydroxyl, a chloroalkyne, and an ether—makes this compound a highly versatile synthetic intermediate. acs.orgnih.gov Future research will aim to selectively manipulate these functional groups to generate a diverse library of complex molecules.

Potential transformations include:

Reactions at the Alkyne: The haloalkyne moiety can participate in a wide range of reactions, including transition metal-catalyzed cross-couplings (e.g., Sonogashira), cycloadditions (e.g., [2+2] or azide-alkyne "click" chemistry), and nucleophilic additions. acs.orgnih.gov

Reactions at the Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a better leaving group for nucleophilic substitution reactions. rsc.org

Reactions involving the Chlorine Atom: The chlorine can act as a leaving group in substitution reactions or be retained to influence the electronic properties and reactivity of the alkyne. acs.orgnih.gov It also provides a handle for further cross-coupling reactions.

Rearrangement Reactions: Propargyl alcohols are known to undergo rearrangements, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds. nih.govescholarship.org The substitution pattern of this compound could lead to novel and synthetically useful rearranged products.

| Functional Group | Reaction Class | Potential Products |

|---|---|---|

| Alkyne | Sonogashira Coupling | Aryl- or vinyl-substituted alkynes |

| Alkyne | Azide-Alkyne Cycloaddition | Triazole-containing compounds nih.gov |

| Hydroxyl | Oxidation (e.g., with PCC, DMP) | α-Chloro-α,β-unsaturated aldehydes |

| Hydroxyl | Propargylic Substitution | Propargyl ethers, amines, or esters rsc.org |

| Chlorine | Nucleophilic Substitution | Other haloalkynes (e.g., iodoalkynes) or functionalized alkynes |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize the synthesis of this compound and its derivatives, a deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is required. Advanced, in-situ spectroscopic techniques are powerful tools for gaining these insights. youtube.com The application of Process Analytical Technology (PAT) allows for real-time monitoring and control, leading to improved yield, purity, and safety. rsc.orgmpg.de

Emerging monitoring techniques that could be applied include:

Flow NMR Spectroscopy: This technique allows for non-invasive, real-time analysis of reaction mixtures as they flow through an NMR spectrometer, providing detailed structural information and quantitative data on reactants, intermediates, and products. rsc.org

In-situ Infrared (IR) and Raman Spectroscopy: By inserting a probe directly into the reaction vessel, these vibrational spectroscopy methods can track the concentration changes of key functional groups in real-time, providing valuable kinetic data. youtube.comyoutube.com

Real-time High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Automated systems can periodically sample a reaction, dilute the aliquot, and immediately analyze it by HPLC-MS. rsc.org This provides highly accurate and reproducible data on the concentration of multiple components, even in complex mixtures. rsc.org

| Technique | Type of Information Provided | Advantages for Synthesis of this compound |

|---|---|---|

| Flow NMR | Structural confirmation, quantification of all species, stereochemical analysis. rsc.orgmagritek.com | Unambiguous identification of intermediates and stereoisomers. |

| In-situ IR/Raman | Functional group concentrations, reaction kinetics. youtube.com | Real-time tracking of alkyne and hydroxyl group consumption/formation. |

| Real-time HPLC-MS | Separation and quantification of components, mass confirmation. rsc.org | Accurate progress curves for complex reaction mixtures and byproduct analysis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.